AZD0424 is a novel compound classified as a dual selective inhibitor of the Src and ABL1 kinases, which are non-receptor tyrosine kinases implicated in various cellular processes, including cell proliferation, survival, migration, and angiogenesis. The compound exhibits significant selectivity against these kinases compared to other members of the Src family kinases. AZD0424 is particularly noted for its potential antineoplastic activity, making it a candidate for cancer treatment .
AZD0424 primarily functions by inhibiting the phosphorylation of tyrosine residues in Src kinase, particularly at tyrosine-419, which is crucial for its activation. The compound's mechanism of action involves blocking the ATP-binding site of Src and ABL1, thereby preventing their activation and subsequent signaling pathways that lead to tumor progression .
The chemical structure of AZD0424 includes a quinazolinamine framework, which is characteristic of many kinase inhibitors. This structure allows for effective binding to the active sites of the targeted kinases, leading to inhibition of their enzymatic activity .
The synthesis of AZD0424 involves several steps that typically include:
Specific details on the exact synthetic routes have not been extensively published but typically follow established organic synthesis protocols used for similar compounds .
AZD0424 is primarily being investigated for its applications in oncology, particularly in treating cancers characterized by elevated Src and ABL1 activity. Its potential uses include:
Interaction studies have shown that AZD0424 effectively inhibits key signaling pathways associated with cancer progression. For instance:
AZD0424 shares similarities with other kinase inhibitors but maintains unique characteristics that set it apart. Here are some comparable compounds:
Compound Name | Target Kinases | Unique Features |
---|---|---|
Dasatinib | Src, ABL1 | Broad-spectrum kinase inhibitor |
Imatinib | BCR-ABL | Specific for BCR-ABL fusion protein |
Bosutinib | Src, ABL1 | Dual-targeting but broader spectrum |
Nintedanib | VEGFR, PDGFR | Primarily targets angiogenesis |
AZD0424's unique selectivity towards Src and ABL1 without significant off-target effects distinguishes it from these other compounds, making it a promising candidate for targeted therapies focused on tumors with dysregulated Src signaling .
AZD0424 (C₂₅H₂₉ClN₆O₅) is a small-molecule tyrosine kinase inhibitor with a molecular weight of 529.0 g/mol. Its structure features a quinazoline core substituted with a chlorinated 1,3-dioxolo[4,5-b]pyridin-7-ylamino group at position 4, an isopropoxy group at position 5, and a 2-(4-acetylpiperazin-1-yl)ethoxy side chain at position 7. The SMILES notation (CC(C)OC₁=CC(=CC₂=C₁C(=NC=N₂)NC₃=C₄C(=NC=C₃Cl)OCO₄)OCCN₅CCN(CC₅)C(=O)C) and InChIKey (MVWATCATLSSVBH-UHFFFAOYSA-N) confirm the stereoelectronic arrangement.
Key physicochemical properties include:
The compound’s stability under acidic conditions is limited, with hydrolysis observed at the methylenedioxy bridge, while neutral and alkaline conditions favor decomposition via piperazine ring oxidation.
The synthesis of AZD0424 involves a multi-step sequence emphasizing regioselective functionalization (Figure 1):
A Suzuki-Miyaura coupling reaction between 4-chloro-5-isopropoxy-7-hydroxyquinazoline and a boronic ester derivative of 6-chloro-1,3-dioxolo[4,5-b]pyridine introduces the aminopyridinyl group. Palladium catalysis (Pd(OAc)₂) in dioxane/water at 120°C achieves >90% yield.
The 2-(4-acetylpiperazin-1-yl)ethoxy group is appended via nucleophilic aromatic substitution. Ethylene glycol undergoes mesylation, followed by reaction with piperazine to form the ethyl-piperazine intermediate. Acetylation with acetic anhydride yields the acetylpiperazine derivative, which is coupled to the quinazoline core using K₂CO₃ in DMF.
Purification employs column chromatography (MeOH/DCM gradients) and recrystallization from ethanol/water mixtures.
AZD0424 undergoes degradation via three primary pathways (Table 1):
Degradation Pathway | Conditions | Products Identified |
---|---|---|
Oxidative cleavage | 0.2% H₂O₂, 25°C, 24 h | 7-Hydroxyquinazoline derivative |
Hydrolysis | pH <3, 40°C, 48 h | 6-Chloro-1,3-dioxolopyridin-7-amine |
Thermal decomposition | >55°C in PEG matrices | N-Acetylpiperazine and quinazoline dimer |
Forced degradation studies using HPLC-MS revealed:
Stability profiling in plasma showed a half-life of 751 minutes in human hepatocytes, with minimal degradation under physiological pH. However, exposure to UV light (254 nm) induced photolytic cleavage of the acetylpiperazine side chain.